Z-Arg(Tos)-OH.CHA
Overview
Description
Z-Arg(Tos)-OH is a chemical compound that has gained increasing interest across various fields of research and industry. It has a molecular formula of C21H26N4O6S and a molecular weight of 462.52 g/mol .
Molecular Structure Analysis
The molecular structure of Z-Arg(Tos)-OH is complex, with a linear structure formula . The InChI Key is BHQRCFPZYISVMF-SFHVURJKSA-N .Chemical Reactions Analysis
A study on Z-Arg-OH reported that the dispersion interaction plays a critical role in the stabilization of model dipeptide Z-Arg-OH, even greater than the conventional hydrogen bond (HB) . This is opposite to the traditional opinion .Physical and Chemical Properties Analysis
Z-Arg(Tos)-OH has a molecular weight of 462.53 . It is stored in a freezer .Scientific Research Applications
1. Peptide Synthesis and Lactam Formation
Z-Arg(Tos)-OH.CHA is primarily involved in the synthesis of peptides. Juliano et al. (1987) studied the synthesis of NG-tosylarginyl peptide derivatives and observed lactam formation from the NG-tosylarginyl residue. They found that the extent of lactam formation depended on both the carboxyl activation method and the type of amino component used. In some cases, the addition of certain reagents suppressed the formation of acylurea but not lactam formation, indicating the complexity and specificity of reactions involving this compound in peptide synthesis (Juliano et al., 1987).
2. Studies on Delta-Lactam Formation in Arginine-Containing Peptides
Cezari & Juliano (1996) evaluated delta-lactam generation during the synthesis of arginine-containing dipeptides using Z-Arg(Tos)-OH and other protected arginines. They found significant amounts of delta-lactam in various synthesis processes. Their research highlighted that certain protecting groups and coupling procedures might induce more delta-lactam formation than others. This study is crucial in understanding the chemical behavior of this compound in peptide synthesis (Cezari & Juliano, 1996).
3. Synthesis of Specific Peptides
In a study by Yajima et al. (1975), this compound was used in the synthesis of tuftsin, a phagocytosis-stimulating tetrapeptide. They successfully removed all protecting groups from Z-Thr-Lys(Z)-Pro-Arg(Tos)-OH to synthesize H-Thr-Lys-Pro-Arg-OH, demonstrating the application of this compound in creating specific and functionally important peptides (Yajima et al., 1975).
Safety and Hazards
Z-Arg(Tos)-OH should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Skin should be washed thoroughly after handling. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn .
Mechanism of Action
Target of Action
Z-Arg(Tos)-OH.CHA is a complex compound that primarily targets the carboxyl group . The carboxyl group plays a crucial role in various biochemical reactions, serving as an active site for many enzymes and proteins.
Mode of Action
The compound interacts with its targets through the activation of the carboxyl group . This interaction results in changes at the molecular level, affecting the structure and function of the targeted enzymes and proteins.
Biochemical Pathways
The exact biochemical pathways affected by Z-Arg(Tos)-OHIt is known that the compound plays a role in intracellular protein degradation . This process is crucial for maintaining cellular homeostasis and function.
Pharmacokinetics
The pharmacokinetics of Z-Arg(Tos)-OHThe compound’s molecular weight of 46253 suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes and proteins it targets. By activating the carboxyl group, the compound can influence the function of these targets, potentially leading to changes in cellular processes such as protein degradation .
Biochemical Analysis
Biochemical Properties
Z-Arg(Tos)-OH.CHA plays a crucial role in biochemical reactions, particularly as a substrate for proteolytic enzymes. It interacts with enzymes such as cathepsin B, a cysteine protease involved in protein degradation and turnover . The interaction between this compound and cathepsin B involves the hydrolysis of the peptide bond, leading to the release of specific products that can be measured to study enzyme activity . This compound is also used to study other proteolytic enzymes, providing insights into their catalytic mechanisms and substrate specificities.
Cellular Effects
This compound influences various cellular processes by interacting with proteolytic enzymes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, the hydrolysis of this compound by cathepsin B can lead to the activation of downstream signaling pathways involved in cell proliferation and apoptosis . Additionally, the degradation of proteins by cathepsin B can influence gene expression by regulating the levels of specific transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of proteolytic enzymes such as cathepsin B. This binding is facilitated by the specific interactions between the functional groups of this compound and the amino acid residues in the enzyme’s active site . The hydrolysis of the peptide bond in this compound results in the release of specific products, which can be measured to study enzyme activity . This mechanism provides valuable insights into the catalytic processes of proteolytic enzymes and their substrate specificities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is influenced by storage conditions, with optimal stability achieved at low temperatures . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate for proteolytic enzymes . Long-term studies have shown that the degradation of this compound can affect cellular function by altering the levels of specific proteins and other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteolytic enzymes without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental studies to achieve the desired outcomes without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein degradation and turnover. It interacts with enzymes such as cathepsin B, which catalyzes the hydrolysis of peptide bonds in proteins . This interaction can influence metabolic flux and the levels of specific metabolites, providing insights into the regulation of metabolic pathways by proteolytic enzymes . Additionally, the degradation of this compound can produce specific metabolites that can be measured to study enzyme activity and metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its activity and function . For example, the binding of this compound to transporters can facilitate its uptake into cells, where it can interact with proteolytic enzymes . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound can be localized to lysosomes, where it interacts with proteolytic enzymes such as cathepsin B . This localization is facilitated by specific targeting signals that direct this compound to lysosomes, where it can exert its effects on protein degradation and turnover . The subcellular localization of this compound can also influence its activity and function, providing insights into the regulation of proteolytic processes within cells .
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S.C6H13N/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16;7-6-4-2-1-3-5-6/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);6H,1-5,7H2/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJKHVXZAVBGSA-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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